molecular formula C10H19NO B13077232 1-(Azocan-2-yl)propan-2-one

1-(Azocan-2-yl)propan-2-one

Cat. No.: B13077232
M. Wt: 169.26 g/mol
InChI Key: OYVCBSDAYCUBPW-UHFFFAOYSA-N
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Description

1-(Azocan-2-yl)propan-2-one is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is characterized by the presence of an azocane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a propanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azocan-2-yl)propan-2-one typically involves the reaction of azocane with propanone under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of azocane to propanone . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Azocan-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The azocane ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azocane derivatives.

Scientific Research Applications

1-(Azocan-2-yl)propan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azocan-2-yl)propan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azocan-2-yl)propan-2-one is unique due to its seven-membered azocane ring, which imparts distinct chemical and biological properties compared to other heterocyclic compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-(azocan-2-yl)propan-2-one

InChI

InChI=1S/C10H19NO/c1-9(12)8-10-6-4-2-3-5-7-11-10/h10-11H,2-8H2,1H3

InChI Key

OYVCBSDAYCUBPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCCCN1

Origin of Product

United States

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